Dibenzyl succinate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Dibenzyl succinate can be synthesized through the esterification of succinic acid with benzyl alcohol. This reaction is typically catalyzed by an acid, such as hydrochloric acid, and involves heating the reactants under reflux conditions . The reaction can be represented as follows:
Succinic acid+2Benzyl alcoholHClDibenzyl succinate+2Water
Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and efficient separation techniques, such as distillation, are common in industrial production .
Chemical Reactions Analysis
Types of Reactions: Dibenzyl succinate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to yield succinic acid and benzyl alcohol.
Reduction: this compound can be reduced to produce succinic acid derivatives.
Substitution: The ester groups in this compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed:
Hydrolysis: Succinic acid and benzyl alcohol.
Reduction: Succinic acid derivatives.
Substitution: Various substituted succinates depending on the nucleophile used
Scientific Research Applications
Dibenzyl succinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including antispasmodic effects.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of dibenzyl succinate involves its interaction with biological molecules and pathways. As an ester, it can undergo hydrolysis to release succinic acid, which is a key intermediate in the Krebs cycle. This cycle is crucial for cellular respiration and energy production in living organisms . Additionally, this compound may exhibit biological activities through its interactions with enzymes and receptors involved in metabolic pathways .
Comparison with Similar Compounds
Diethyl succinate: Another ester of succinic acid, used in similar applications.
Dibenzyl oxalate: An ester of oxalic acid, used in organic synthesis.
Succinic dihydrazide: A derivative of succinic acid with different chemical properties.
Uniqueness of Dibenzyl Succinate: this compound is unique due to its specific ester structure, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
dibenzyl butanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O4/c19-17(21-13-15-7-3-1-4-8-15)11-12-18(20)22-14-16-9-5-2-6-10-16/h1-10H,11-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODBOBZHTGBGYCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9074434 | |
Record name | Butanedioic acid, bis(phenylmethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9074434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103-43-5 | |
Record name | Dibenzyl succinate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103-43-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dibenzyl succinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103435 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DIBENZYL SUCCINATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4047 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Butanedioic acid, bis(phenylmethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9074434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dibenzyl succinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.828 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | DIBENZYL SUCCINATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CK14UG55AV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of dibenzyl succinate influence its interaction with palladium-on-carbon catalysts compared to other benzyl esters like those of tartaric acid?
A1: this compound exhibits a distinct interaction with palladium-on-carbon catalysts compared to benzyl esters possessing hydroxyl or amino groups, such as those derived from tartaric acid. Research suggests that the presence of a hydroxyl group in these other esters allows them to form a complex with the catalyst involving the hydroxyl, and the two carbobenzyloxy groups []. this compound, lacking this hydroxyl group, cannot form the same complex and demonstrates a different rate of hydrogenolysis []. This suggests that this compound interacts with distinct catalytic sites compared to these other benzyl esters.
Q2: Can you describe an analytical method used to quantify this compound and its purpose in a specific application?
A2: this compound is utilized as an internal standard in a gas-liquid chromatography (GLC) method designed to quantify epinephrine, isoproterenol, and phenylephrine in various pharmaceutical formulations []. After sample preparation and derivatization, this compound is added to the sample, and the mixture is analyzed using GLC with a flame-ionization detector and an electric integrator. The signal from the analyte of interest is compared to that of the this compound internal standard, allowing for accurate quantification of the drug even in complex mixtures [].
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